2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol
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Overview
Description
2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by Anand and Muthusamy (2018) focused on the synthesis and characterization of oligobenzimidazoles, exploring their electrochemical, electrical, optical, thermal, and rectification properties. This research highlights the potential use of benzimidazole derivatives in materials science, particularly in the development of novel materials with specific electronic and optical characteristics (Anand & Muthusamy, 2018).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a benzimidazole derivative to explore its molecular structure and potential biological effects. This study exemplifies the use of benzimidazole compounds in computational biology and chemistry, particularly in the design and evaluation of molecules with potential biological activity (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer Activity
Chhajed et al. (2016) designed and synthesized benzimidazole derivatives as epidermal growth factor receptor (EGFR) antagonists and evaluated their anticancer activity. This research underscores the therapeutic potential of benzimidazole derivatives in the development of anticancer drugs (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Coordination Chemistry and Luminescence
Yang et al. (2010) reported on the synthesis of a luminescent benzimidazole-based Yb3 cluster and its transformation into a one-dimensional coordination polymer. This study demonstrates the application of benzimidazole derivatives in coordination chemistry and the development of luminescent materials (Yang, Jones, Wiester, Oye, & Wong, 2010).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its solubility in ethanol and most non-volatile oils suggests that it may be well-absorbed in the body. Its stability under various conditions also needs to be investigated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-5-9-17-12-13-20(21(16-17)27-4)28-15-8-14-25-19-11-7-6-10-18(19)24-22(25)23(2,3)26/h5-7,9-13,16,26H,8,14-15H2,1-4H3/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJSFNBYBUOIP-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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